molecular formula C26H23NO4S2 B5489924 (5E)-5-[[2-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[2-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5489924
M. Wt: 477.6 g/mol
InChI Key: ZEBXXIFYGLUTNN-HKOYGPOVSA-N
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Description

The compound (5E)-5-[[2-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with various functional groups that may enhance its reactivity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[2-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidinone derivative with an aldehyde or ketone in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used are ethanol, methanol, or dichloromethane.

    Catalyst: Bases such as sodium hydroxide or potassium carbonate.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (30-50°C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. The thiazolidinone core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[[2-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can bind to enzymes, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active site of the enzyme. The compound may also interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group.

    Trimethoxyphenylsilane: A compound with similar phenyl and methoxy groups.

Uniqueness

The uniqueness of (5E)-5-[[2-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its thiazolidinone core combined with the specific substitution pattern. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5E)-5-[[2-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4S2/c1-29-22-14-7-8-15-23(22)31-17-9-16-30-21-13-6-5-10-19(21)18-24-25(28)27(26(32)33-24)20-11-3-2-4-12-20/h2-8,10-15,18H,9,16-17H2,1H3/b24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBXXIFYGLUTNN-HKOYGPOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCOC2=CC=CC=C2C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCCCOC2=CC=CC=C2/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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